1,3-Isobenzofurandione, tetrahydromethyl-

Übersicht

Beschreibung

1,3-Isobenzofurandione, tetrahydromethyl- is a chemical compound with the molecular formula C9H10O3This compound is a colorless to light yellow liquid that is soluble in water and has a variety of industrial applications .

Vorbereitungsmethoden

1,3-Isobenzofurandione, tetrahydromethyl- can be synthesized through the hydrogenation of 1,3-isobenzofurandione. This process involves the addition of hydrogen atoms to the benzofurandione ring system, resulting in the formation of the tetrahydro derivative . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

1,3-Isobenzofurandione, tetrahydromethyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,3-Isobenzofurandione, tetrahydromethyl- has a wide range of scientific research applications:

Biology: The compound is studied for its potential biological activities and interactions with various biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

Wirkmechanismus

The mechanism of action of 1,3-Isobenzofurandione, tetrahydromethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

1,3-Isobenzofurandione, tetrahydromethyl- is similar to other compounds such as:

Tetrahydrophthalic anhydride: Both compounds share a similar core structure but differ in their specific functional groups.

Cyclohexene-1,2-dicarboxylic anhydride: This compound is another close relative with similar chemical properties and applications

The uniqueness of 1,3-Isobenzofurandione, tetrahydromethyl- lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Biologische Aktivität

1,3-Isobenzofurandione, tetrahydromethyl- (commonly known as Methyltetrahydrophthalic Anhydride or MTHPA) is an organic compound with significant industrial applications, particularly in the field of polymer chemistry. This article focuses on its biological activity, including its toxicity, potential health effects, and regulatory considerations.

- Molecular Formula : C9H10O3

- Molecular Weight : Approximately 166.18 g/mol

- CAS Number : 11070-44-3

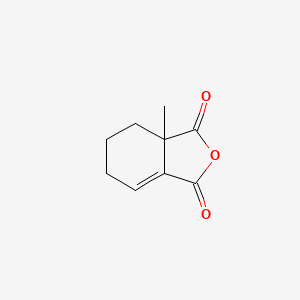

The compound features a bicyclic structure with a dione functional group, which contributes to its reactivity and applications in various chemical processes.

Acute Toxicity

1,3-Isobenzofurandione, tetrahydromethyl- exhibits low acute toxicity. Key findings from toxicological studies include:

| Endpoint | Result | |

|---|---|---|

| Acute oral toxicity (rat) | LD50 > 2000 mg/kg bw | Low toxicity |

| Acute dermal toxicity (rat) | LD50 > 2000 mg/kg bw | Low toxicity |

| Skin irritation (rabbit) | Irritating | Causes skin irritation |

| Eye irritation (rabbit) | Irritating | Causes serious eye damage |

| Skin sensitization | Evidence of sensitization | May cause allergic reactions |

These results indicate that while MTHPA is generally considered low in acute toxicity, it poses risks for skin and eye irritation and potential sensitization upon exposure .

Repeated Dose Toxicity

In repeated dose studies, the following observations were made:

- NOAEL (No Observed Adverse Effect Level) :

- Systemic toxicity: 100 mg/kg bw/day

- Reproductive/developmental toxicity: 300 mg/kg bw/day

At higher doses (300 mg/kg bw/day), adverse effects were noted, including inflammation of the forestomach mucosa and altered clinical chemistry parameters .

Mutagenicity and Genotoxicity

Studies on mutagenicity have shown that MTHPA does not exhibit mutagenic properties in bacterial reverse mutation tests and in vitro chromosome aberration tests. Specifically:

- Bacterial reverse mutation : Non-mutagenic

- In vitro chromosome aberration : Non-genotoxic at concentrations up to 1520 µg/mL .

Respiratory Sensitization

Evidence suggests that MTHPA can cause respiratory sensitization. Occupational studies have reported symptoms such as asthma and allergic rhinitis among workers exposed to the compound. Elevated antibody levels in the lungs have also been documented .

Regulatory Considerations

MTHPA is classified under various regulatory frameworks due to its potential health hazards:

- GHS Classification :

- Skin sensitization (Category 1)

- Serious eye damage/eye irritation (Category 1)

- Respiratory sensitization (Category 1)

These classifications highlight the need for careful handling and exposure monitoring in occupational settings .

Applications in Industry

MTHPA serves as a curing agent for epoxy resins and is utilized in the production of bio-based polymers. Its incorporation into bio-derived monomers aims to enhance material performance while contributing to sustainability in polymer science .

Case Studies

Several case studies illustrate the biological activity and health impacts of MTHPA:

-

Occupational Exposure Study :

- A study involving workers exposed to MTHPA revealed a correlation between exposure levels and respiratory symptoms. The findings emphasized the importance of monitoring air quality and implementing safety measures in workplaces where MTHPA is used.

-

Dermal Sensitization Assessment :

- In a clinical study assessing skin sensitization, a small percentage of participants exhibited allergic reactions upon exposure to MTHPA-containing materials. This underscores the need for patch testing when introducing new materials containing this compound into consumer products.

Eigenschaften

IUPAC Name |

3a-methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYDTBZMMPQJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC=C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860089 | |

| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

0.003 [mmHg] | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11070-44-3, 75910-60-0 | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.